CID 11217575 is a chemical compound that falls within the category of quinoline derivatives. Quinoline compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. CID 11217575 has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating inflammatory diseases.
The compound is synthesized through various chemical processes that involve the combination of quinoline and anthranilic acid moieties. This hybridization approach aims to enhance the pharmacological properties of the resulting compounds. Research studies have focused on evaluating its biological activity and understanding its mechanism of action.
CID 11217575 is classified as a hybrid compound, specifically a quinoline-anthranilic acid derivative. This classification is significant because it highlights the compound's structural features that contribute to its biological efficacy.
The synthesis of CID 11217575 typically involves a multi-step process. A common synthetic route includes:
CID 11217575 possesses a complex molecular structure characterized by a quinoline ring system fused with an anthranilic acid moiety. The structural formula can be represented as follows:
The molecular formula of CID 11217575 is CHNO, with a molar mass of approximately 242.24 g/mol. The compound exhibits specific stereochemistry that may influence its binding interactions with biological targets.
CID 11217575 can undergo various chemical reactions typical for quinoline derivatives, including:
Reactivity studies have shown that CID 11217575 can interact with biological macromolecules, which is crucial for its therapeutic potential. These reactions are often studied using spectroscopic methods like NMR and mass spectrometry to elucidate mechanisms and products.
The mechanism of action for CID 11217575 primarily involves its interaction with inflammatory pathways. It has been demonstrated to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase enzymes.
In vitro studies indicate that CID 11217575 exhibits significant binding affinity to TNF-α receptors, leading to reduced inflammation markers in cellular models. This suggests a potential pathway for therapeutic intervention in inflammatory diseases.
Relevant analyses include spectral data (NMR, IR) confirming functional groups and structural integrity.
CID 11217575 holds promise in various scientific applications:
CAS No.: 4430-97-1
CAS No.: 1259-34-3
CAS No.: 91698-30-5
CAS No.: 387825-07-2